1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine
Description
1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a unique substitution pattern. The molecule features a central pyrazole ring substituted with a methyl group at position 1 and an ethyl group at position 2. A second pyrazole ring, linked via a methylene group to position 5 of the first pyrazole, carries an amine group at position 3.
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-[(5-ethyl-2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-3-9-4-10(14(2)13-9)7-15-6-8(11)5-12-15/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
JQSWQILRRZDGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CN2C=C(C=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in ethanol as a solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-((3-Ethyl-1-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine, along with their properties and biological relevance:
Key Findings
Substituent Effects on Bioactivity :
- The ethyl and methyl groups in the target compound (vs. bulkier substituents like trifluoromethyl or dibromophenyl) likely reduce steric hindrance, enhancing binding to flat active sites (e.g., kinase domains) .
- Chlorine substitution (as in ) introduces electron-withdrawing effects, which may decrease basicity of the amine group, altering hydrogen-bonding capacity and target affinity.
Electronic Configuration: Trifluoromethyl groups (e.g., ) enhance binding via hydrophobic interactions and metabolic stability, but may reduce solubility.
Positional Isomerism :
- highlights that replacing the p-tolyl group with its positional isomer (e.g., 1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine) led to a dramatic loss of TNF-α inhibitory activity, emphasizing the critical role of substituent placement .
Physicochemical Properties
Biological Activity
1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and related case studies.
- IUPAC Name : 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine
- Molecular Formula : C₈H₁₅N₃
- Molecular Weight : 153.22 g/mol
- CAS Number : 1499919-52-6
Biological Activity Overview
The biological activity of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine has been studied in various contexts, particularly its effects on enzyme inhibition, anticancer properties, and antimicrobial activities.
Enzyme Inhibition
Recent studies have indicated that pyrazole derivatives exhibit significant enzyme inhibition capabilities. For instance, compounds similar to 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine have shown promising results in inhibiting alpha-amylase, an enzyme critical for carbohydrate metabolism.
| Compound | IC₅₀ (mg/mL) | Control (Acarbose) |
|---|---|---|
| L1 | 0.134 | 0.260 |
| L2 | 0.120 | 0.260 |
| L3 | 0.140 | 0.260 |
These results suggest that the compound may possess similar or enhanced inhibitory effects compared to established inhibitors like acarbose .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. For example, compounds with structural similarities have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).
| Cell Line | Growth Inhibition (%) | Compound Tested |
|---|---|---|
| HeLa | 38.44 | L2 |
| HepG2 | 54.25 | L2 |
These findings indicate that the compound may also be effective in targeting cancer cells while exhibiting minimal toxicity toward normal fibroblasts .
Antimicrobial Activity
In addition to its anticancer properties, the compound's potential as an antimicrobial agent has been investigated. Pyrazole derivatives have been reported to possess antifungal activity against strains such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm .
The precise mechanism of action for the biological activities of 1-((3-Ethyl-1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine is still under investigation. However, docking studies suggest that these compounds interact with specific active sites on target enzymes or receptors, leading to their inhibitory effects.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Alpha-Amylase Inhibition : A study demonstrated that specific pyrazole compounds significantly inhibited alpha-amylase activity, suggesting their utility in managing diabetes by controlling blood sugar levels .
- Anticancer Research : Another research focused on the antiproliferative effects of pyrazole derivatives against cancer cell lines, showing promising results that warrant further exploration into their use as anticancer agents .
- Antifungal Assessment : A study evaluated the antifungal properties of various pyrazole compounds, confirming their effectiveness against common fungal pathogens and suggesting potential applications in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
